molecular formula C20H19N3O4S B2921915 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 460728-23-8

2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No. B2921915
CAS RN: 460728-23-8
M. Wt: 397.45
InChI Key: WDBDCSFCYKFOTR-UHFFFAOYSA-N
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Description

2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone, also known as ERK inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor works by specifically targeting and inhibiting the activity of 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone. 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a protein kinase that plays a critical role in the MAPK signaling pathway. 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor binds to the ATP-binding site of 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone, preventing the phosphorylation of downstream substrates and inhibiting the activation of the MAPK pathway.
Biochemical and Physiological Effects:
2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor can inhibit the proliferation of cancer cells and induce apoptosis. 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor has been shown to have neuroprotective effects, reducing the damage caused by ischemia and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor is its specificity for 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone. 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor does not affect other protein kinases, making it a valuable tool for studying the specific effects of 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibition. However, one of the limitations of 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor is its potential off-target effects. 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor may affect other cellular processes that are not directly related to 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibition, leading to unintended effects.

Future Directions

There are several potential future directions for the study of 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor. One area of research is the development of more potent and selective 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitors. Another area of research is the exploration of the therapeutic potential of 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor in various disease states, such as cancer and neurodegenerative disorders. Additionally, the use of 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects.

Synthesis Methods

2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-thiol with 1-(indolin-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate compound, which is then treated with a coupling agent such as N,N'-dicyclohexylcarbodiimide to yield the final product.

Scientific Research Applications

2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor has been extensively studied for its potential applications in scientific research. One of the primary applications of 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor is in the study of the mitogen-activated protein kinase (MAPK) signaling pathway. 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor specifically targets the extracellular signal-regulated kinase (2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone), which is a key component of the MAPK pathway. By inhibiting 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone, 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone inhibitor can be used to study the downstream effects of the MAPK pathway on various cellular processes such as proliferation, differentiation, and apoptosis.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-25-15-9-14(10-16(11-15)26-2)19-21-22-20(27-19)28-12-18(24)23-8-7-13-5-3-4-6-17(13)23/h3-6,9-11H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBDCSFCYKFOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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